molecular formula C18H22N4O5 B4515114 N-(3,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4515114
M. Wt: 374.4 g/mol
InChI Key: NOOIGIURTKWYMD-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound featuring a pyridazinone core substituted with a morpholine ring and an acetamide group linked to a 3,5-dimethoxyphenyl moiety. Key structural attributes include:

  • Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.
  • 3,5-Dimethoxyphenyl group: A phenyl ring with electron-donating methoxy groups at positions 3 and 5, enhancing electronic effects and metabolic stability.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-25-14-9-13(10-15(11-14)26-2)19-17(23)12-22-18(24)4-3-16(20-22)21-5-7-27-8-6-21/h3-4,9-11H,5-8,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOIGIURTKWYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(3,5

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Unique Features References
Target Compound 3,5-dimethoxyphenyl, morpholin-4-yl ~421.5 Under investigation (hypothesized PDE4 inhibition) Enhanced electron-donating effects from 3,5-dimethoxy groups; potential for CNS activity
N-(2,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide 2,5-dimethoxyphenyl 372.4 Not reported Positional isomer of target compound; altered electronic properties due to methoxy positioning
N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide 3-chloro-4-methoxyphenyl 378.8 PDE4 inhibition Chlorine atom increases lipophilicity and target binding affinity
N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide 3-methylsulfanylphenyl 360.4 Potential CNS activity Methylsulfanyl group improves metabolic stability and bioavailability
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide 4-chlorophenyl Not provided Anti-inflammatory, antimicrobial Chlorophenyl group enhances hydrophobic interactions
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-fluorophenyl Not provided Not reported Fluorine substitution alters pharmacokinetics (e.g., half-life)

Discussion of Key Differences

Halogen Substitutions: Chlorine (e.g., in ) increases lipophilicity, favoring membrane penetration and target binding, while fluorine () improves metabolic stability through reduced oxidative metabolism .

Structural Motifs and Pharmacokinetics: Morpholine vs. Thiomorpholine: Morpholine-containing compounds (e.g., target compound) exhibit better aqueous solubility compared to thiomorpholine derivatives, which may enhance CNS penetration . Aromatic vs. Aliphatic Substituents: Aliphatic groups (e.g., propan-2-yl in ) reduce aromatic stacking interactions but improve solubility in nonpolar environments .

Biological Activity Profiles: PDE4 Inhibition: Compounds with morpholine and chlorophenyl groups () show pronounced PDE4 inhibition, a target for inflammatory diseases . Antimicrobial Activity: Pyridazinones with nitro or halogen substituents () exhibit enhanced antimicrobial effects due to increased electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

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